9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline 9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20091447
InChI: InChI=1S/C27H27N3O/c1-3-4-9-16-31-25-13-8-5-10-20(25)18-30-24-15-14-19(2)17-21(24)26-27(30)29-23-12-7-6-11-22(23)28-26/h5-8,10-15,17H,3-4,9,16,18H2,1-2H3
SMILES:
Molecular Formula: C27H27N3O
Molecular Weight: 409.5 g/mol

9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

CAS No.:

Cat. No.: VC20091447

Molecular Formula: C27H27N3O

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline -

Specification

Molecular Formula C27H27N3O
Molecular Weight 409.5 g/mol
IUPAC Name 9-methyl-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C27H27N3O/c1-3-4-9-16-31-25-13-8-5-10-20(25)18-30-24-15-14-19(2)17-21(24)26-27(30)29-23-12-7-6-11-22(23)28-26/h5-8,10-15,17H,3-4,9,16,18H2,1-2H3
Standard InChI Key JMLACSMLNDHDAA-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

Introduction

Structural and Molecular Characteristics

The compound features a fused indoloquinoxaline core with a 9-methyl group and a 2-(pentyloxy)benzyl substituent at position 6. Key structural attributes include:

Molecular Formula and Weight

  • Molecular Formula: C₂₇H₂₇N₃O

  • Molecular Weight: 409.5 g/mol

  • IUPAC Name: 9-Methyl-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline

Spectral and Physicochemical Data

  • Exact Mass: 409.225977 g/mol (calculated via high-resolution MS)

  • SMILES: CCCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

  • Solubility: Lipophilic due to the pentyloxy chain; soluble in ethanol, DMSO, and acetonitrile

Table 1: Key Physicochemical Properties

PropertyValueSource
Density~1.3 g/cm³ (estimated)
Boiling Point>400°C (decomposes)
LogP (Partition Coefficient)4.2 (predicted)

Synthetic Pathways

Condensation Reaction

A primary method involves refluxing 1-arylmethyl-2,3-dioxy-2,3-dihydroindole with orthophenylene diamine in ethanol and glacial acetic acid. This yields the indoloquinoxaline core, with the pentyloxybenzyl group introduced via alkylation .

Palladium-Catalyzed Coupling

An advanced route employs Pd-catalyzed Suzuki coupling of 2,3-dibromoquinoxaline with a benzylboronic acid derivative, followed by annulation with amines. This method achieves higher regioselectivity and yields up to 75% .

Reaction Scheme:

  • Suzuki Coupling:
    2,3-Dibromoquinoxaline+Benzylboronic AcidPd(PPh3)46-Benzylquinoxaline\text{2,3-Dibromoquinoxaline} + \text{Benzylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{6-Benzylquinoxaline}

  • Annulation:
    6-Benzylquinoxaline+MethylaminePd(OAc)29-Methyl-6-benzylindoloquinoxaline\text{6-Benzylquinoxaline} + \text{Methylamine} \xrightarrow{\text{Pd(OAc)}_2} \text{9-Methyl-6-benzylindoloquinoxaline}

Biological Activities

Anticancer Properties

  • Mechanism: DNA intercalation and topoisomerase II inhibition .

  • Efficacy:

    • IC₅₀ of 23 μM against Molt 4/C8 T-lymphocytes .

    • Superior to ellipticine derivatives in AT-specific DNA binding .

Table 2: Cytostatic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
Molt 4/C823
CEM T-lymphocytes38
L1210 Leukemia7.2

Electrochemical and Material Science Applications

The compound’s π-conjugated system enables charge transport, making it suitable for organic semiconductors:

  • HOMO/LUMO Levels: -5.3 eV/-2.8 eV (calculated) .

  • Band Gap: 2.5 eV, ideal for optoelectronic devices .

Research Gaps and Future Directions

  • Toxicity Profiles: No in vivo studies reported; acute toxicity in rodents remains uncharacterized .

  • Mechanistic Studies: Detailed pharmacokinetics and metabolization pathways are needed .

  • Derivatization: Introducing polar groups (e.g., sulfonate) could enhance water solubility .

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